molecular formula C10H10N2O2 B11907851 Methyl 1-amino-1H-indole-3-carboxylate

Methyl 1-amino-1H-indole-3-carboxylate

Cat. No.: B11907851
M. Wt: 190.20 g/mol
InChI Key: WMWBGBCKMPMPBA-UHFFFAOYSA-N
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Description

Methyl 1-amino-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide under phase-transfer catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of Methyl 1-amino-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-1H-indole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for additional hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 1-aminoindole-3-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-6-12(11)9-5-3-2-4-7(8)9/h2-6H,11H2,1H3

InChI Key

WMWBGBCKMPMPBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)N

Origin of Product

United States

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